The synthesis of 23-hydroxybudesonide can be approached through several methods. One notable method involves the selective hydroxylation of budesonide at the 23-position. This can be achieved using enzymatic processes or chemical reagents that facilitate the introduction of hydroxyl groups.
Technical Details:
The molecular structure of 23-hydroxybudesonide is characterized by its complex steroid framework. It retains the core steroid structure found in budesonide with an additional hydroxyl group at the 23-position.
Data:
23-Hydroxybudesonide participates in various chemical reactions typical for steroids. These reactions include:
Technical Details:
The mechanism of action for 23-hydroxybudesonide is primarily related to its role as a glucocorticoid receptor agonist. Upon administration, it binds to glucocorticoid receptors in target tissues, leading to:
Data:
The physical and chemical properties of 23-hydroxybudesonide are crucial for understanding its behavior in biological systems:
Relevant Data:
23-Hydroxybudesonide holds promise for various scientific uses:
23-Hydroxybudesonide is systematically named as (11β,16α,23R)-16,17-(Butylidenebis(oxy))-11,21,23-trihydroxypregna-1,4-diene-3,20-dione for the (R)-epimer and (11β,16α,23S)-16,17-(Butylidenebis(oxy))-11,21,23-trihydroxypregna-1,4-diene-3,20-dione for the (S)-epimer [1] [9]. Its CAS Registry Numbers are 1453293-96-3 for the (S)-epimer and 1453293-95-2 for the (R)-epimer [9]. As a monohydroxylated metabolite of budesonide, it belongs to the pregnane steroid subclass, characterized by a C21 skeleton with a 1,4-diene-3-one ring A and a cyclic ketal group (16α,17α-butylidenebis(oxy)) [2] [3]. The compound retains the core structure of glucocorticoids but features an additional chiral center at C23 due to hydroxylation [9].
The structural divergence between 23-Hydroxybudesonide and budesonide arises from enzymatic hydroxylation at the terminal carbon (C23) of the butylidene ketal side chain. Budesonide (C₂₅H₃₄O₆, MW 430.53 g/mol) possesses 8 stereocenters, while 23-Hydroxybudesonide (C₂₅H₃₄O₇, MW 446.53 g/mol) introduces a 9th chiral center at C23, yielding (R) and (S) epimers [1] [3] [9]. This modification increases molecular polarity, evidenced by a lower calculated log P (∼1.8) compared to budesonide (log P = 2.32) [4] [8]. The hydroxyl group disrupts the symmetry of the butylidene moiety, reducing conformational flexibility and altering interactions with the glucocorticoid receptor (GR). Unlike budesonide’s high GR affinity (200-fold greater than cortisol), 23-Hydroxybudesonide shows <1% glucocorticoid activity due to steric hindrance and polar group introduction [2] [4].
Table 1: Structural Comparison with Budesonide
Property | Budesonide | 23-Hydroxybudesonide |
---|---|---|
Molecular Formula | C₂₅H₃₄O₆ | C₂₅H₃₄O₇ |
Molecular Weight (g/mol) | 430.53 | 446.53 |
Chiral Centers | 8 | 9 (including C23 epimers) |
log P (Calculated) | 2.32 | ∼1.8 |
Major Pharmacological Role | GR Agonist | Inactive Metabolite |
23-Hydroxybudesonide has a molecular formula of C₂₅H₃₄O₇, confirmed via high-resolution mass spectrometry [1] [9]. Its exact molecular mass is 446.5339 g/mol (monoisotopic mass: 446.2302 Da) [9]. The elemental composition comprises 67.25% carbon, 7.67% hydrogen, and 25.08% oxygen by mass. X-ray diffraction studies indicate that the introduction of the C23 hydroxyl group increases the density of the crystal lattice compared to budesonide (predicted density: ∼1.30 g/cm³ vs. 1.25 g/cm³) due to enhanced hydrogen-bonding potential [6].
Table 2: Molecular Composition Data
Component | Count | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon (C) | 25 | 300.39 | 67.25 |
Hydrogen (H) | 34 | 34.06 | 7.67 |
Oxygen (O) | 7 | 112.08 | 25.08 |
Total | 446.53 | 100.00 |
Solubility: 23-Hydroxybudesonide exhibits amphiphilic behavior due to the ketone (lipophilic) and hydroxyl (hydrophilic) groups. It is sparingly soluble in water (<0.1 mg/mL) but shows improved solubility in polar organic solvents like ethanol (∼15 mg/mL) and methanol (∼20 mg/mL) compared to budesonide [2] [8]. The hydroxyl group facilitates hydrogen bonding with protic solvents, enhancing solubility in dimethyl sulfoxide (DMSO) to >50 mg/mL [4].
Stability: The compound is susceptible to acid-catalyzed hydrolysis of the ketal group at pH < 3, similar to budesonide [3]. Photodegradation studies show that the C23 hydroxyl does not alter UV sensitivity; it degrades under UV light (λ = 254 nm) via radical-mediated oxidation of the 1,4-diene moiety [2]. Solid-state stability is high when stored at –20°C in inert atmospheres, with <2% degradation over 12 months [6].
Crystallographic Data: Single-crystal X-ray analysis reveals that 23-Hydroxybudesonide crystallizes in the orthorhombic P2₁2₁2₁ space group. The unit cell parameters are: a = 6.82 Å, b = 12.45 Å, c = 24.71 Å, α = β = γ = 90°, with a cell volume of 2097 ų [6]. The enthalpy of fusion (ΔfusH) is 34.7 kJ/mol at 534 K, indicating moderate lattice energy [6]. Hydrogen bonding between the C21-C23 hydroxyls and the C3/C20 carbonyls stabilizes the crystal packing, forming a dimeric motif with an O···O distance of 2.75 Å.
Table 3: Crystallographic Properties
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 6.82 Å, b = 12.45 Å, c = 24.71 Å |
Cell Volume | 2097 ų |
Enthalpy of Fusion (ΔfusH) | 34.7 kJ/mol at 534 K |
Hydrogen Bonding | O-H···O (2.75 Å) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7